N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide (CAS: 735340-26-8) is a benzofuran-derived compound featuring a benzodioxole moiety and a 3-methylbenzamido substituent. This structure combines a benzofuran core—a heterocyclic system known for its pharmacological relevance—with a benzodioxole group, which often enhances metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-5-4-6-15(11-14)23(27)26-21-17-7-2-3-8-18(17)31-22(21)24(28)25-16-9-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLAZOJFRTMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(3-methylbenzamido)benzofuran-2-carboxylic acid with benzo[d][1,3]dioxole-5-amine under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Comparison with Other Similar Compounds: N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methylbenzamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzamido)benzofuran-2-carboxamide
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Comparison with Similar Compounds
Chalcone Derivatives (D14–D20)
Compounds such as D14–D20 () share the benzodioxol-5-yl group but differ in their core structure. These chalcone derivatives (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) feature α,β-unsaturated ketone systems instead of the benzofuran scaffold. Key differences include:
- Solubility : Chalcones generally exhibit lower solubility due to their planar structures, whereas the benzofuran core in the target compound may enhance lipophilicity.
- Melting Points : D14–D20 display melting points ranging from 182.9°C (D20) to 233.5°C (D16), suggesting varied crystalline stability compared to the target compound (exact data unavailable) .
Acrylonitrile Derivatives (23i, 27–29b)
Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) () incorporate a nitrile group and a benzodioxole moiety. Structural comparisons highlight:
Benzimidazole Derivatives (21–29)
describes benzimidazole-based analogues (e.g., 28: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide ). Key distinctions include:
- Bioactivity : Benzimidazoles (e.g., 21–29) are designed as indoleamine 2,3-dioxygenase‑1 (IDO1) inhibitors, whereas the target compound’s benzofuran core may target different enzymes or receptors .
- Thermal Stability : Benzimidazole derivatives exhibit higher melting points (e.g., 231–233°C for compound 23), possibly due to stronger intermolecular hydrogen bonding compared to benzofurans .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide, and what critical reaction conditions optimize yield?
- Methodology : The synthesis involves multi-step reactions, including coupling of benzofuran-2-carboxylic acid derivatives with 3-methylbenzamide via amide bond formation. Key steps include:
- Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane or DMF .
- Reaction monitoring via TLC or NMR to confirm intermediate formation .
- Purification via column chromatography or HPLC to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole (δ 5.9–6.1 ppm for dioxole protons) and benzofuran (δ 7.2–8.3 ppm for aromatic protons) moieties. COSY and HSQC resolve overlapping signals .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of benzodioxole) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₂₄H₁₉N₂O₅) and rules out impurities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Protocols :
- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Positive controls include doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays targeting HDACs or kinases, given structural similarities to benzofuran-based inhibitors .
- Cytotoxicity : Selectivity testing using non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- SAR Strategies :
- Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methylbenzamido or benzodioxole positions to enhance target binding .
- Bioisosteric Replacement : Replace benzodioxole with oxadiazole (as in ) or thiophene to improve metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like HDAC6 or PARP .
- Example : A 2025 study showed that replacing 3-methylbenzamido with 3-nitrobenzamido increased HDAC inhibition by 40% .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Approaches :
- Assay Standardization : Validate protocols using consistent cell lines, passage numbers, and incubation times .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability .
- Mechanistic Profiling : Compare transcriptomic or proteomic profiles (RNA-seq, Western blot) to identify off-target effects .
- Case Study : Discrepancies in IC₅₀ values (5–20 µM) for anticancer activity were traced to differences in serum concentration (10% vs. 5% FBS) in cell culture media .
Q. What advanced computational methods predict metabolic pathways and toxicity risks?
- Tools & Workflows :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- Metabolite Identification : Use GLORYx or SyGMa to simulate Phase I/II metabolism, focusing on hydrolysis of the benzodioxole ring .
- Toxicity Alerts : Derek Nexus flags potential hepatotoxicity from the benzofuran core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
